molecular formula C30H30F3N5O B1191635 ILK-IN-2

ILK-IN-2

Cat. No.: B1191635
M. Wt: 533.59
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ILK-IN-2 (OSU-T315) is a potent, orally active integrin-linked kinase (ILK) inhibitor with an IC50 of 0.6 μM . Its molecular formula is C30H30F3N5O, and it has a molecular weight of 533.59 . This compound selectively inhibits ILK, leading to dephosphorylation of downstream targets such as Akt (Ser-473), glycogen synthase kinase-3β (GSK-3β), and myosin light chain . Preclinical studies demonstrate its efficacy in prostate (PC-3) and breast cancer cell lines (IC50: 1–2.5 μM), with minimal cytotoxicity in normal B or T cells (LC50 >10 μM) . In vivo, oral administration of this compound (25–50 mg/kg) significantly suppresses tumor growth in PC-3 xenograft models by 48–62% over 35 days . It is soluble in DMSO (9 mg/mL; 16.87 mM) and stable at -20°C in powder form for up to 3 years .

Properties

Molecular Formula

C30H30F3N5O

Molecular Weight

533.59

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

ILK-IN-2 belongs to a class of small-molecule ILK inhibitors. Below is a comparative analysis with structurally or functionally related compounds:

ICAM-1-IN-1

  • Target : Inhibits ICAM-1 and E-selectin (IC50: 5 nM and 7 nM, respectively) .
  • Mechanism : Blocks leukocyte adhesion by targeting endothelial adhesion molecules, distinct from this compound’s kinase inhibition.
  • Potency : Higher IC50 values than this compound (0.6 μM), but specificity for inflammatory pathways limits direct comparison .
  • Applications : Focuses on inflammatory diseases, whereas this compound is prioritized in oncology .

Arg-Gly-Asp-Ser Acetate

  • Target : Integrin-binding peptide that inhibits caspase-8, -9, and -3 activation .
  • Mechanism : Competes with integrin receptors, unlike this compound’s direct ILK inhibition.
  • Administration : Peptide-based, limiting oral bioavailability compared to this compound’s oral activity .
  • Use Case : Apoptosis research vs. This compound’s tumor growth suppression .

PLN-1474

  • Target : Undisclosed in evidence, but structurally cataloged as a research compound (CAS: 2408065-32-5) .
  • Data Gap: Limited pharmacokinetic or mechanistic data available for direct comparison.

Data Tables

Table 1: Pharmacological Properties of this compound vs. Key Comparators

Compound Target IC50 Administration Key Applications Cytotoxicity (LC50)
This compound ILK 0.6 μM Oral Prostate/breast cancer >10 μM (normal cells)
ICAM-1-IN-1 ICAM-1/E-selectin 5–7 nM Undisclosed Inflammatory diseases Undisclosed
Arg-Gly-Asp-Ser Integrin/caspases N/A Parenteral Apoptosis studies Undisclosed

Table 2: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Solubility (DMSO) Stability
This compound C30H30F3N5O 533.59 16.87 mM 3 years (-20°C)
ICAM-1-IN-1 Undisclosed Undisclosed Undisclosed Undisclosed
Arg-Gly-Asp-Ser Peptide sequence ~500 Da Limited Short-term

Research Findings and Advantages of this compound

  • Oral Bioavailability : Unlike peptide-based inhibitors (e.g., Arg-Gly-Asp-Ser), this compound’s oral activity enables convenient dosing in preclinical models .
  • Selectivity: High specificity for ILK minimizes off-target effects in normal cells, contrasting with broader kinase inhibitors .
  • Commercial Availability : Widely supplied by research vendors (e.g., TargetMol, GLPBIO) at 98% purity, enhancing accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.